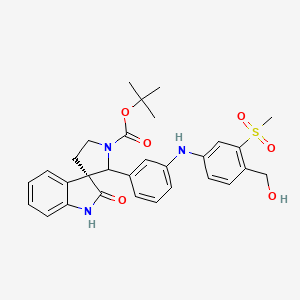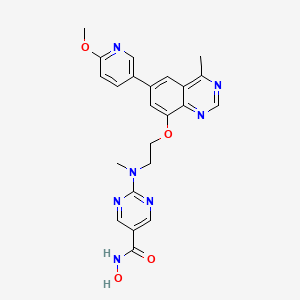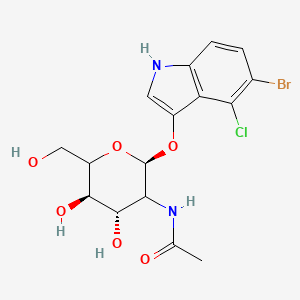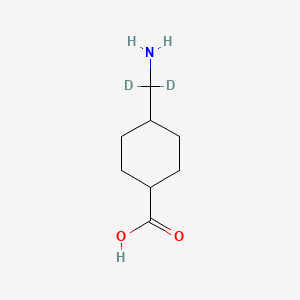
LXR|A agonist-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liver X receptor agonist-3 is a compound that targets liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammatory responses. Liver X receptors are classified into two isoforms: liver X receptor alpha and liver X receptor beta. These receptors play a crucial role in cholesterol homeostasis, fatty acid metabolism, and immune responses. Liver X receptor agonist-3 has gained attention for its potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor agonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of liver X receptor agonist-3 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .
Aplicaciones Científicas De Investigación
Liver X receptor agonist-3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .
Comparación Con Compuestos Similares
Liver X receptor agonist-3 is compared with other similar compounds, such as T0901317 and GW3965, which are also liver X receptor agonists. While all these compounds share the ability to activate liver X receptors, liver X receptor agonist-3 is unique in its specific binding affinity, selectivity, and therapeutic potential. Similar compounds include:
Liver X receptor agonist-3 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C30H33N3O6S |
|---|---|
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |
Clave InChI |
YIKYKYFYFWNCSE-WSXWNZDHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

